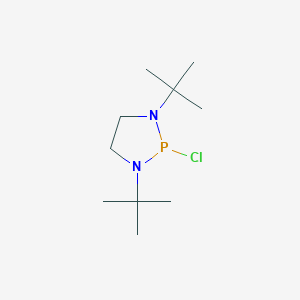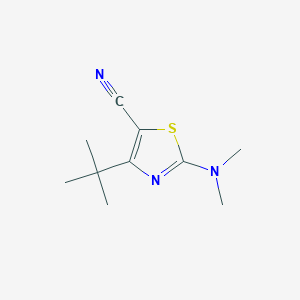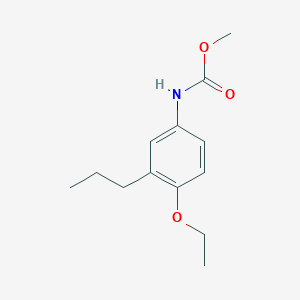
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- is a compound belonging to the class of diazaphospholidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom. The presence of the chlorine atom and the bulky tert-butyl groups (1,1-dimethylethyl) further modifies its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of a suitable phosphine precursor with a chlorinating agent in the presence of a base. One common method includes the reaction of a phosphine with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as azides or amines.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphoramidates.
Reduction Reactions: The compound can be reduced to form phosphines or other reduced phosphorus species.
Common reagents used in these reactions include sodium azide, lithium chloride, and various oxidizing agents like N2O4 . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Catalysis: It is used as a ligand in catalytic reactions, particularly in enantioselective reductions.
Material Science: The compound is employed in the synthesis of novel materials with unique properties.
Biological Research: It is used in the modification of biomolecules and the study of phosphorus-containing compounds in biological systems.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- involves the interaction of the phosphorus atom with various molecular targets. The chlorine atom can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- include:
- 2-Azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
- 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine
These compounds share the diazaphospholidine core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of chlorine and tert-butyl groups in 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- provides distinct reactivity and steric effects, making it valuable in specific research contexts.
Eigenschaften
CAS-Nummer |
89437-94-5 |
|---|---|
Molekularformel |
C10H22ClN2P |
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
1,3-ditert-butyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C10H22ClN2P/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
VWQBDOYUBDEPQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCN(P1Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)



![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)

![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)





